

Protocol for handling and shielding Antimony-124 in a lab

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony-124

Cat. No.: B086526

[Get Quote](#)

Application Notes & Protocols for Antimony-124 Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling and shielding of **Antimony-124** (^{124}Sb) in a laboratory environment. It is intended for researchers, scientists, and professionals in drug development who work with this radionuclide. The content covers radiological data, shielding requirements, handling procedures, contamination control, waste disposal, and emergency protocols.

Introduction to Antimony-124

Antimony-124 is a radioisotope of antimony with a half-life of 60.2 days.^[1] It decays via beta emission to stable Tellurium-124 (^{124}Te).^[2] The decay process releases both high-energy beta particles and multiple high-energy gamma rays, posing a significant external radiation hazard.^{[3][4]} Proper shielding and handling protocols are therefore critical to ensure personnel safety and prevent contamination.

Radiological Data

Understanding the radiological properties of ^{124}Sb is fundamental to establishing safe laboratory practices.

Table 1: Radiological Properties of **Antimony-124**

Property	Value	Units
Half-Life	60.20	days[1]
Decay Mode	Beta Minus (β^-)	-
Primary Emissions	Beta (β^-), Gamma (γ)	-
Max. Beta Energy	2.3	MeV[3]
Mean Beta Energy	0.383	MeV[5]
Principal Gamma Energies	602.7, 1691.0	keV[3]
Daughter Product	Tellurium-124 (^{124}Te)	(Stable)[2]
Specific Gamma Ray Dose Constant	1.067	Rem/hr at 1 meter per Curie[6]

Shielding Protocol

Effective shielding for ^{124}Sb requires a dual approach to attenuate both beta and gamma radiation.

- Primary Beta Shielding: High-energy beta particles from ^{124}Sb can produce secondary X-rays, known as bremsstrahlung radiation, when they interact with high-atomic number (high-Z) materials like lead. To minimize this effect, a low-Z material such as acrylic (Plexiglas) or aluminum should be used as the primary shield to absorb the beta particles. A thickness of at least 1 cm of acrylic is recommended.
- Secondary Gamma Shielding: The high-energy gamma rays emitted by ^{124}Sb require a high-Z, high-density material for effective attenuation. Lead is the most common material for this purpose.

The required thickness of lead shielding depends on the activity of the source and the desired dose rate reduction.

Table 2: Lead Shielding for **Antimony-124** Gamma Emissions

Lead (Pb) Thickness (mm)	Attenuation (%)
11.7	50%
24.1	75%
42.2	90%
89.5	99%
136.0	99.9%

Data adapted from "EXPOSURE RATE CONSTANTS AND LEAD SHIELDING VALUES FOR OVER 1,100 RADIONUCLIDES"[\[7\]](#). These values are for the specific gamma energy spectrum of ^{124}Sb .

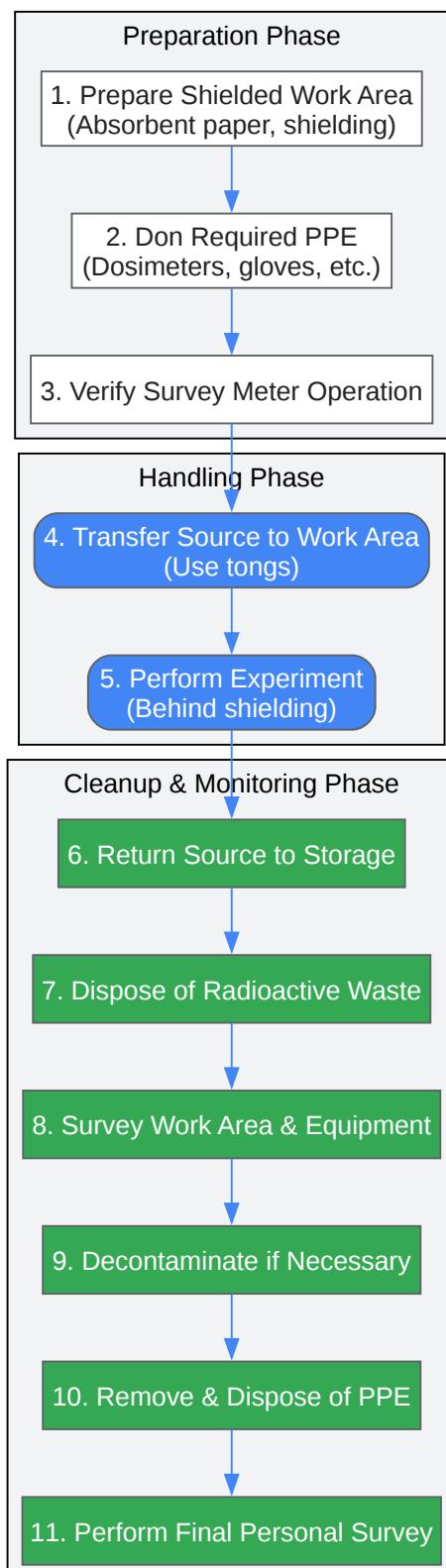
Practical Shielding Setup: Work should be conducted behind a combination shield, such as a lead L-block with an integrated acrylic shield. Lead bricks should be used to create additional shielding around the experimental setup as needed. Source vials must be stored in lead containers (pigs) that are appropriately thick for the activity level.[\[8\]](#)

Laboratory Handling Protocols

Adherence to a strict protocol is mandatory when handling ^{124}Sb .

Personnel Protective Equipment (PPE)

A standard set of PPE is required at all times:


- Full-length lab coat.
- Safety glasses with side shields.
- Two pairs of disposable nitrile gloves.[\[9\]](#)
- Whole-body and ring dosimeters to monitor radiation exposure.

Designated Work Area

- All work with ^{124}Sb must be performed in a designated and clearly labeled radioactive materials area.
- The work surface should be covered with absorbent, plastic-backed paper to contain potential spills.
- A calibrated radiation survey meter (e.g., a Geiger-Muller detector) must be immediately available.

Experimental Protocol: General Handling

- Preparation: Set up the designated work area with all necessary equipment, shielding, and waste containers before introducing the radioactive material.
- Source Retrieval: Transfer the ^{124}Sb source vial from its storage pig to the shielded work area using tongs or forceps to maximize distance.
- Aliquoting: Perform all manipulations behind the primary acrylic and secondary lead shielding. Never handle the unshielded source directly.
- Post-Procedure Monitoring: After handling is complete, monitor gloves, lab coat, work area, and equipment for contamination.
- Cleanup: Remove and dispose of contaminated absorbent paper and any other solid waste in the appropriate radioactive waste container.
- Personal Monitoring: Before leaving the work area, perform a final survey of hands and clothing.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimony-124 - isotopic data and properties [chemlin.org]
- 2. Inhb.fr [Inhb.fr]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. mirdsoft.org [mirdsoft.org]
- 6. iem-inc.com [iem-inc.com]
- 7. doseinfo-radar.com [doseinfo-radar.com]
- 8. Complete Guide on Radiation Shielding Materials [nuclearlead.com]
- 9. durhamtech.edu [durhamtech.edu]
- To cite this document: BenchChem. [Protocol for handling and shielding Antimony-124 in a lab]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086526#protocol-for-handling-and-shielding-antimony-124-in-a-lab>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com